4-Amino-3,5,6-trichloropicolinamide
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Overview
Description
4-Amino-3,5,6-trichloropicolinamide is a synthetic compound with the molecular formula C6H4Cl3N3O. It is known for its applications in various scientific research fields, particularly in chemistry and agriculture. The compound is characterized by its three chlorine atoms attached to a pyridine ring, along with an amino group and a carboxamide group.
Mechanism of Action
Target of Action
The primary target of 4-Amino-3,5,6-trichloropicolinamide is the protein synthesis machinery in cells . Specifically, it interacts with the ribosomes, which are the sites of protein synthesis .
Mode of Action
This compound has a stimulatory effect on protein synthesis . It enhances the uptake of leucine, an essential amino acid, into the ribosomes . This increased uptake of leucine leads to an increase in protein synthesis .
Biochemical Pathways
The compound affects the protein synthesis pathway. By stimulating the uptake of leucine, it promotes the incorporation of this amino acid into newly synthesized proteins
Result of Action
The primary result of the action of this compound is an increase in protein synthesis . This can lead to changes in the cellular functions depending on the specific proteins that are synthesized. For example, if the proteins are involved in cell growth and division, this could lead to increased cell growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5,6-trichloropicolinamide typically involves the chlorination of picolinamide derivatives. One common method includes the reaction of 4-amino-2-chloropyridine with chlorinating agents such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5,6-trichloropicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
4-Amino-3,5,6-trichloropicolinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Picloram: A related compound with similar herbicidal properties.
Triclopyr: Another chlorinated pyridine derivative used as a herbicide.
Aminopyralid: A compound with similar structural features and applications in agriculture.
Uniqueness
4-Amino-3,5,6-trichloropicolinamide is unique due to its specific arrangement of chlorine atoms and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-amino-3,5,6-trichloropyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N3O/c7-1-3(10)2(8)5(9)12-4(1)6(11)13/h(H2,10,12)(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDXINQVIRUDHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)C(=O)N)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362569 |
Source
|
Record name | 4-amino-3,5,6-trichloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14143-46-5 |
Source
|
Record name | 4-amino-3,5,6-trichloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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